molecular formula C12H14N4O3 B5035471 5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole

5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole

Cat. No. B5035471
M. Wt: 262.26 g/mol
InChI Key: FHAHPNVKGPUQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole, commonly known as ANBD, is a fluorescent probe that has been widely used in various scientific research applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. ANBD is known for its high quantum yield, photostability, and sensitivity to changes in its environment.

Mechanism of Action

ANBD is a fluorescent probe that undergoes changes in its fluorescence properties in response to changes in its environment. The mechanism of action of ANBD involves the interaction of the probe with the local environment, which leads to changes in its fluorescence properties. ANBD is known to be sensitive to changes in the polarity, fluidity, and organization of lipid bilayers and membranes.
Biochemical and Physiological Effects:
ANBD has been shown to have minimal biochemical and physiological effects. It is not known to interact with any biological molecules or systems. ANBD is a non-toxic and non-cytotoxic compound that can be safely used in various scientific research applications.

Advantages and Limitations for Lab Experiments

ANBD has several advantages as a fluorescent probe for scientific research applications. It is highly sensitive, photostable, and has a high quantum yield. ANBD can be incorporated into lipid bilayers and membranes, where it can undergo changes in its fluorescence properties in response to changes in the local environment. However, ANBD also has some limitations. It is not suitable for use in aqueous solutions, as it is insoluble in water. ANBD is also sensitive to changes in temperature and pH, which can affect its fluorescence properties.

Future Directions

ANBD has several potential future directions for scientific research applications. It can be further developed as a fluorescent probe for studying the properties of lipid bilayers and membranes. ANBD can also be used in combination with other probes and techniques to study the complex interactions between lipids and proteins in membranes. Furthermore, ANBD can be used as a tool for drug discovery and development, as it can be used to screen for compounds that interact with lipid bilayers and membranes. Overall, ANBD has great potential for further scientific research and development.

Synthesis Methods

The synthesis of ANBD involves the reaction of 2-nitrobenzoyl chloride with 1-aminooctane in the presence of triethylamine. The resulting intermediate is then reacted with o-phenylenediamine to obtain the final product. The synthesis of ANBD is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

ANBD has been extensively used in various scientific research applications. It is commonly used as a fluorescent probe to study the properties of lipid bilayers and membranes. ANBD can be incorporated into lipid bilayers and membranes, where it undergoes changes in its fluorescence properties in response to changes in the local environment. This property of ANBD has been used to study the fluidity, polarity, and organization of lipid bilayers and membranes.

properties

IUPAC Name

5-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c17-16(18)12-10(15-7-3-1-2-4-8-15)6-5-9-11(12)14-19-13-9/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAHPNVKGPUQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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